molecular formula C6F12 B072772 Perfluoro-2-methyl-2-pentene CAS No. 1584-03-8

Perfluoro-2-methyl-2-pentene

Cat. No. B072772
CAS RN: 1584-03-8
M. Wt: 300.04 g/mol
InChI Key: FAEGGADNHFKDQX-UHFFFAOYSA-N
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Description

Perfluoro-2-methyl-2-pentene is a perfluorinated compound known for its unique chemical properties due to the presence of fluorine atoms. It is used as a precursor in various chemical reactions and has applications in the synthesis of complex fluorinated compounds.

Synthesis Analysis

  • The synthesis of Perfluoro-2-methyl-2-pentene involves vic-oxymethylfluorination with chloromethyl ethers in the presence of potassium fluoride (KF) in polar solvents like N,N-dimethylformamide and N-methylpyrrolidone. Addition of quaternary ammonium salt increases the reaction rate and yield (Ikeda et al., 1995).

Molecular Structure Analysis

  • The molecular structure of Perfluoro-2-methyl-2-pentene derivatives can be characterized using NMR and IR spectroscopy, as seen in the synthesis of partially fluorinated organic compounds (Furin et al., 2005).

Chemical Reactions and Properties

  • Perfluoro-2-methyl-2-pentene reacts with various compounds such as carboxylic acids, alcohols, and cyclic amides, resulting in Michael-type addition products. The reaction dynamics change with the base, solvent, and phase-transfer catalyst used (Yanagida et al., 1981).
  • It also reacts with N,S-dinucleophiles to form heterocyclic systems and can undergo fluorine atom replacement at the double bond (Furin & Zhuzhgov, 2005).

Physical Properties Analysis

  • The physical properties of Perfluoro-2-methyl-2-pentene and its derivatives, such as stability and decomposition patterns, can be studied through mass spectrometry and chromatography (Kagramanov et al., 1990).

Chemical Properties Analysis

  • The chemical properties of Perfluoro-2-methyl-2-pentene include its reactivity with oxygen nucleophiles, leading to fluorine substitution products or addition products depending on the catalyst used (Snegirev & Makarov, 1986).

Scientific Research Applications

  • Synthesis of Ethers :

    • Perfluoro-2-methyl-2-pentene was converted to perfluoro-(1,1-dimethylbutyl)methyl ethers by vic-oxymethylfluorination. This process was accelerated using a catalytic amount of quaternary ammonium salt, significantly increasing the yield of the product (Ikeda et al., 1994).
  • Reactions with α-oxides :

    • Perfluoro-2-methyl-2-pentene reacts with α-oxides, forming olefins containing a perfluoro(dimethylpropyl)methyl group and cesium perfluoro-2-methyl-penten-3-olate. The reaction with epichlorohydrin leads to various complex compounds (Gervits et al., 1981).
  • Synthesis of Partially Fluorinated Organic Compounds :

    • The reactions of perfluoro-2-methyl-2-pentene with substituted phenols and heterocyclic compounds containing OH groups lead to the substitution of the fluorine atom, with the reaction pathway depending on various factors (Furin et al., 2005).
  • Oxygen Nucleophile Reactions :

    • This compound reacts with alcohols to produce either fluorine substitution products or addition products, depending on the amount of basic catalyst used. The reaction results vary with the structure of the alcohols involved (Snegirev et al., 1986).
  • Azido Derivatives Synthesis :

    • Reactions between perfluoro-2-methyl-2-pentene and NaN3 at low temperatures produced perfluoro-2-methyl-3-azido-2-pentene, leading to various complex compounds under different conditions (Furin et al., 2001).
  • Pyrolysis Study :

    • A mass spectrometric study of the pyrolysis of perfluorinated compounds, including perfluoro-2-methyl-2-pentene, revealed insights into the thermal decomposition pathways of these compounds (Kagramanov et al., 1990).
  • Use as Polymerization Initiators :

    • Low-temperature ozonolysis of perfluoro-4-methyl-2-pentene produced perfluoro ozonides, which can be used as initiators of low-temperature polymerization and copolymerization (Kiryukhin et al., 2001).
  • Reaction with Thiourea :

    • The reaction with thiourea in aprotic bipolar solvents produces specific aminodihydrothiazole compounds, with the mechanism of the reaction being a point of interest (Furin et al., 1993).

Safety And Hazards

Safety measures for handling Perfluoro-2-methyl-2-pentene include avoiding dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Perfluoro-2-methyl-2-pentene are not mentioned in the search results, there is a general trend towards exploring the applications of this compound in various fields .

properties

IUPAC Name

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEGGADNHFKDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166413
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-2-methyl-2-pentene

CAS RN

1584-03-8
Record name Perfluoro(2-methyl-2-pentene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
N Ishikawa, A Nagashima - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
… Treatment of perfluoro-2-methyl-2-pentene with four moles of arylamine provided l-aryl-2,4-… As has been previously reported,") perfluoro-2-methyl2-pentene (1) is much more reactive …
Number of citations: 26 www.journal.csj.jp
S Yanagida, Y Noji, M Okahara - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
Perfluoro-2-methyl-2-pentene (PMP) reacts with carboxylic acids, alcohols, and 2-pyridone, giving Michaeltype addition products, 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-…
Number of citations: 8 www.journal.csj.jp
KW Chi, SJ Kim, TH Park, YV Gatilov… - Journal of fluorine …, 1999 - Elsevier
… methodology for the reaction of perfluoro-2-methyl-2-pentene with amides or hydrazones. In … azoles with polyfluorinated benzene rings, perfluoro-2-methyl-2-pentene(1) has been …
Number of citations: 15 www.sciencedirect.com
GG Furin, EL Zhuzhgov, KV Chi, NA Kim - Russian journal of general …, 2005 - Springer
… Abstract-The reactions of perfluoro-2-methyl-2-pentene with substituted phenols and some heterocyclic compounds containing OH group result in the substitution of the fluorine atom …
Number of citations: 3 link.springer.com
KW Chi, HA Kim, EL Zhuzhgov… - Journal" Fluorine Notes, 2000 - notes.fluorine1.ru
… This work is aimed to the synthesis of partially fluorinated alkenaryl ethers based on perfluoro-2-methyl-2-pentene (1) and various derivatives of phenol with the purpose to …
Number of citations: 6 notes.fluorine1.ru
VF Snegirev, MY Antipin, VN Khrustalev… - Russian chemical …, 1994 - Springer
… The base-catalyzed reaction of cycloalkanone oximes (la,b) with perfluoro-2-methyl-2pentene (PFMP) initially affords the addition products, ie, fluoroalkyl ethers (2a,b). In the presence …
Number of citations: 6 link.springer.com
GG Furin, YV Gatilov, IY Bagryanskay… - Journal of Fluorine …, 2001 - Elsevier
… The purpose of the present work is the investigation of the reaction between perfluoro-2-methyl-2-pentene (1) and NaN 3 and the factors determining the structure of the heterocycles …
Number of citations: 11 www.sciencedirect.com
M Sha, R Pan, P **ng, B Jiang - Journal of Fluorine Chemistry, 2015 - Elsevier
… In view of these facts mentioned above, we designed an approach for preparation of the title compounds using perfluoro-2-methyl-2-pentene as starting material. In this paper, we would …
Number of citations: 31 www.sciencedirect.com
VF Snegirev, KN Makarov - Bulletin of the Academy of Sciences of the …, 1985 - Springer
… It is known that perfluoro-2-methyl-2-pentene (I) reacts with aromatic o-bifunctional 0and N-nucleophiles with the formation of five- and seven-membered benzoheterocycles [I]. In the …
Number of citations: 12 link.springer.com
M Sha, RM Pan, B Jiang - Advanced Materials Research, 2013 - Trans Tech Publ
… This paper focused on the epoxidation of perfluoro-2-methyl-2-pentene. Epoxides play an important role in fluorocarbon chemistry[4]. The methods for preparing the oxides of …
Number of citations: 3 www.scientific.net

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